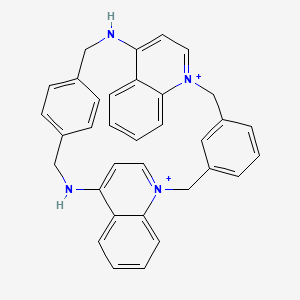

6,10-Diaza-1,5(1,4)-diquinolin-1-iuma-3(1,3),8(1,4)-dibenzenacyclodecaphane-11,51-diium

Descripción

Historical Context and Development at University College London

The development of this compound occurred within the distinguished research environment of University College London, an institution founded in 1826 as a pioneering center for scientific advancement. University College London established itself as the first university institution in London and the first in England to operate on entirely secular principles, admitting students regardless of religious affiliation. This progressive approach to education and research created an ideal environment for innovative chemical research that would later produce breakthrough compounds like University College London 1684.

The compound's discovery represents the culmination of extensive research into small conductance calcium-activated potassium channel blockers conducted at University College London's Department of Chemistry and Department of Pharmacology. Research teams led by investigators including Joaquin Campos Rosa, Dimitrios Galanakis, and C. Robin Ganellin systematically explored bis-quinolinium cyclophane structures as potential non-peptidic alternatives to the naturally occurring peptide toxin apamin. This collaborative effort between chemistry and pharmacology departments exemplified University College London's interdisciplinary approach to solving complex biological problems through chemical innovation.

The historical significance of this development extends beyond the compound itself to represent a paradigm shift in ion channel pharmacology. Prior to University College London 1684, researchers relied primarily on peptidic toxins such as apamin for studying small conductance calcium-activated potassium channels. The successful creation of a non-peptidic alternative with comparable or superior potency opened new avenues for both fundamental research and potential therapeutic applications. The compound's development timeline coincided with growing recognition of calcium-activated potassium channels' importance in various physiological and pathological processes, making University College London 1684 a timely and valuable research tool.

Significance as a Non-Peptidic Ion Channel Modulator

This compound represents a revolutionary advancement in ion channel pharmacology as the first nanomolar-potent non-peptidic blocker of apamin-sensitive calcium-activated potassium channels. The compound demonstrates extraordinary potency with half maximal inhibitory concentration values of 3 nanomolar in rat sympathetic neurons. When tested against specific channel subtypes, University College London 1684 exhibits even greater potency, blocking human calcium-activated potassium channel 2.1 and rat calcium-activated potassium channel 2.2 with half maximal inhibitory concentration values of 762 and 364 picomolar respectively.

The compound's selectivity profile distinguishes it significantly from other ion channel modulators. University College London 1684 demonstrates remarkable selectivity for small conductance calcium-activated potassium channels over intermediate conductance calcium-activated potassium channels. When tested at concentrations up to 10 micromolar, the compound caused less than 20 percent inhibition of intermediate conductance channels, while maintaining nanomolar potency against small conductance variants. This selectivity profile makes University College London 1684 an invaluable research tool for distinguishing between different calcium-activated potassium channel subtypes in complex biological systems.

The mechanism of action for University College London 1684 involves binding to the outer pore region of small conductance calcium-activated potassium channels through an allosteric mechanism. Unlike apamin, which requires interaction with both the outer pore and the S3-S4 extracellular loop, University College London 1684 does not directly bind to the S3-S4 loop region. This difference in binding mechanism explains the compound's distinct selectivity profile compared to apamin and provides insights into the structural requirements for effective channel blockade.

Classification within Cyclophane Chemistry

This compound belongs to the specialized class of bis-quinolinium cyclophanes, representing a sophisticated example of macrocyclic chemistry applied to biological target modulation. Cyclophanes constitute a unique family of compounds characterized by aromatic rings connected by aliphatic or heteroatomic bridges, creating three-dimensional structures with defined spatial arrangements. University College London 1684 specifically features two quinolinium rings incorporated into a macrocyclic framework through carefully designed linking chains that position the charged nitrogen centers for optimal target interaction.

The compound's cyclophane architecture incorporates a complex polycyclic structure designated as 17,24-diaza-1,9-diazoniaheptacyclo[23.6.2.29,16.219,22.13,7.010,15.026,31]octatriaconta-1(32),3(38),4,6,9(37),10,12,14,16(36),19,21,25(33),26,28,30,34-hexadecaene dibromide. This nomenclature reflects the intricate connectivity pattern of the macrocyclic system, which creates a rigid three-dimensional framework that precisely positions the quinolinium moieties for target recognition. The systematic name 6,12,19,20,25,26-hexahydro-5,27:13,18:21,24-trietheno-11,7-metheno-7H-dibenzo[b,n]tetraazacyclotricosine-5,13-diium provides additional insight into the compound's complex ring system.

Within the broader context of cyclophane chemistry, University College London 1684 exemplifies the principle of preorganization, where the macrocyclic structure constrains the molecule into a conformation optimal for target binding. This preorganization contributes significantly to the compound's exceptional potency and selectivity. The bis-quinolinium nature of the compound places it within a specialized subset of cyclophanes that incorporate multiple charged aromatic systems, a design feature that enhances both water solubility and electrostatic interactions with target proteins.

The relationship between University College London 1684 and other cyclophane structures in the same research series demonstrates the systematic approach to structure-activity relationship exploration. Related compounds such as University College London 1848 share the basic bis-quinolinium cyclophane framework but differ in linking chain composition and geometry. These structural variations have revealed important insights into the precise spatial requirements for optimal channel blocking activity, establishing University College London 1684 as a lead compound within this chemical class.

Evolution of Structure-Based Design Principles

The development of this compound emerged from systematic structure-based design principles aimed at creating non-peptidic mimetics of the natural toxin apamin. The design strategy focused on incorporating two quinolinium rings to mimic the critical arginine residues present within apamin's structure. This approach represented a rational drug design methodology that sought to replicate the essential pharmacophoric elements of the natural peptide within a synthetic, more tractable chemical framework.

The evolution of design principles involved extensive exploration of structure-activity relationships through the synthesis and testing of numerous analogues. Research teams synthesized and evaluated 25 analogues of University College London 1684 with various substituents including nitro, amino, trifluoromethyl, fluorine, chlorine, methyl, methoxy, trifluoromethoxy, and hydroxyl groups positioned at the 5, 6, or 7 positions of the aminoquinolinium rings. This systematic approach revealed that substitutions on University College London 1684 generally resulted in some loss of potency, unlike the related compound University College London 1848, where similar substitutions were better tolerated.

The design principles also encompassed optimization of the linking chains connecting the quinolinium moieties. Researchers explored 29 analogues of the related compound University College London 1848, where the central methylene group was replaced with various alternatives including oxygen, sulfur, difluoromethylene, carbonyl, hydroxymethyl, ethynyl, vinyl, and methylethyl groups. These modifications aimed to identify whether subtle changes in bond length, flexibility, or electronic properties could enhance potency beyond that achieved with University College London 1684.

One particularly significant finding from these structure-based design studies was the identification of University College London 2053, a chlorine-substituted analogue that demonstrated twice the potency of both University College London 1848 and University College London 1684. This discovery validated the systematic approach to structural optimization and demonstrated that further improvements in potency remained achievable through careful structural modifications. The success of this structure-based approach established important precedents for designing other ion channel modulators and contributed to the broader understanding of how molecular structure influences biological activity in this chemical class.

Nomenclature Origins and Chemical Identity

The nomenclature of this compound reflects the compound's complex structural features and follows systematic chemical naming conventions established by the International Union of Pure and Applied Chemistry. The designation "University College London 1684" serves as a laboratory code that identifies both the institution of origin and the compound's position within the research series developed at University College London. This naming convention facilitates communication within the scientific community while maintaining connection to the compound's developmental history.

The compound possesses the molecular formula C34H30N4+2 as a dication, with a molecular weight of 494.6 grams per mole for the free base form. When isolated as the dibromide salt, the molecular formula becomes C34H30Br2N4 with a corresponding molecular weight of 654.44 grams per mole. The Chemical Abstracts Service registry number 199934-16-2 specifically identifies the dibromide salt form, while alternative forms such as the ditrifluoroacetate hydrate carry different registry numbers such as 201147-19-5.

The systematic International Union of Pure and Applied Chemistry name 6,12,19,20,25,26-hexahydro-5,27:13,18:21,24-trietheno-11,7-metheno-7H-dibenzo[b,n]tetraazacyclotricosine-5,13-diium dibromide provides complete structural information according to established naming rules. This nomenclature describes the complex polycyclic system including the specific positions of heteroatoms, the nature of ring fusions, and the charge distribution within the molecule. Alternative systematic names such as 17,24-diaza-1,9-diazoniaheptacyclo[23.6.2.29,16.219,22.13,7.010,15.026,31]octatriaconta-1(32),3(38),4,6,9(37),10,12,14,16(36),19,21,25(33),26,28,30,34-hexadecaene dibromide reflect different approaches to describing the same complex molecular architecture.

The compound also appears in chemical databases under various synonyms and alternative names including CHEBI:35040, reflecting its inclusion in the Chemical Entities of Biological Interest database. Additional designations such as HY-108579, CS-0029216, and AKOS024456522 represent vendor-specific codes used by different chemical suppliers. The multiplicity of names and codes reflects the compound's widespread use in research applications and its availability from multiple commercial sources, demonstrating its established importance in the scientific community.

Propiedades

Fórmula molecular |

C34H30N4+2 |

|---|---|

Peso molecular |

494.6 g/mol |

Nombre IUPAC |

17,24-diaza-1,9-diazoniaheptacyclo[23.6.2.29,16.219,22.13,7.010,15.026,31]octatriaconta-1(32),3(38),4,6,9(37),10,12,14,16(36),19,21,25(33),26,28,30,34-hexadecaene |

InChI |

InChI=1S/C34H28N4/c1-3-10-33-29(8-1)31-16-18-37(33)23-27-6-5-7-28(20-27)24-38-19-17-32(30-9-2-4-11-34(30)38)36-22-26-14-12-25(13-15-26)21-35-31/h1-20H,21-24H2/p+2 |

Clave InChI |

HZWVJPDDZQOYGA-UHFFFAOYSA-P |

SMILES |

C1C2=CC=C(CNC3=CC=[N+](CC4=CC=CC(=C4)C[N+]5=CC=C(N1)C6=CC=CC=C65)C7=CC=CC=C37)C=C2 |

SMILES canónico |

C1C2=CC=C(CNC3=CC=[N+](CC4=CC=CC(=C4)C[N+]5=CC=C(N1)C6=CC=CC=C65)C7=CC=CC=C37)C=C2 |

Sinónimos |

6,10-diaza-3(1,3),8(1,4)dibenzena-1,5(1,4)diquinolinacyclodecaphane UCL 1684 UCL-1684 |

Origen del producto |

United States |

Métodos De Preparación

Visible Light-Induced Cyclization

Photochemical methods are widely employed for constructing diazahelicene and cyclophane frameworks. For example, 4,11-diazahelicene derivatives are synthesized via irradiation of (E)-1,2-di(quinolin-6-yl)ethene precursors with visible light at room temperature, yielding up to 98% product. This approach leverages the ethene moiety’s reactivity under light to induce [2+2] cycloaddition or electrocyclization, forming the helical backbone. Adapting this method, the target cyclophane could be synthesized by irradiating a pre-designed diquinolinyl ethene precursor (e.g., (E)-1,2-di(quinolin-3-yl)ethene) under similar conditions. However, regioselectivity challenges may arise due to competing pathways, as observed in the formation of benzo[b]1,8-diazahelicene byproducts during Hanovia lamp irradiation.

UV Light-Driven Macrocyclization

UV light (350 nm) has been utilized to cyclize (Z)-2-(2-(pyridin-3-yl)vinyl)benzo[f]isoquinoline derivatives into diazahelicenes with yields up to 62%. For the target compound, a analogous pathway could involve UV irradiation of a bis-vinylquinoline precursor, promoting intramolecular cyclization to form the 14-membered macrocycle. However, competing polymerization and side-product formation necessitate precise control over reaction time and dilution.

Catalytic Cyclotrimerization Approaches

Vollhardt’s Cyclotrimerization

The use of CpCo(CO)₂ (Vollhardt’s catalyst) enables the cyclotrimerization of alkynes into aromatic macrocycles. For instance, 5,6,9,10-tetrahydrobenzo[1,2-h:4,3-h']diquinoline is synthesized via catalytic cyclotrimerization of triyne precursors in 60% yield, followed by MnO₂-mediated aromatization. Applying this method to the target cyclophane would require designing a triyne precursor with quinoline and benzene subunits. However, pyridine-derived triynes are prone to polymerization, necessitating optimized catalyst loading and reaction stoichiometry.

Linker Modification and Macrocycle Assembly

Alkylation-Based Cyclization

Bis-quinolinium cyclophanes like UCL 1684 and UCL 1848 are synthesized by alkylating quinoline derivatives with dihalide linkers. For the target compound, reacting 6,10-diazaquinoline diiodides with 1,3- and 1,4-dibromobenzene linkers under high-dilution conditions could form the macrocycle. This method typically yields 15–35% product due to competing intermolecular reactions, but iterative optimization of solvent polarity and temperature may improve efficiency.

Ramberg-Bäcklund Rearrangement

The Ramberg-Bäcklund reaction has been employed to synthesize sulfone-containing helicenes via KOH/CCl₄-mediated rearrangement. Adapting this strategy, a sulfone-bridged precursor could undergo rearrangement to form the diazacyclophane backbone. However, this route requires multi-step synthesis of sulfone intermediates, complicating scalability.

Reaction Optimization and Challenges

Yield and Selectivity Considerations

Macrocyclization reactions are inherently low-yielding due to entropic penalties. For example, photochemical cyclization of (Z)-9-(2-(pyridin-3-yl)vinyl)benzo[f]isoquinoline yields only 15% of the desired helicene. Similarly, alkylation-based cyclophane synthesis rarely exceeds 30% yield. Strategies to enhance yields include:

-

High-dilution conditions to minimize oligomerization.

-

Template-directed synthesis using metal ions to pre-organize precursors.

-

Microwave-assisted reactions to accelerate kinetics.

Byproduct Formation and Purification

Common byproducts include linear oligomers and regioisomeric macrocycles. For instance, UV irradiation of (E)-2-(2-(pyridin-2-yl)vinyl)benzo[f]quinoline produces three products: 1,8-diazahelicene (35%), naphtho[2,1-b][1,phenanthroline (18%), and 3,8-diazahelicene (38%). Purification relies on techniques like flash chromatography, recrystallization, or HPLC, with final characterization via NMR, MS, and X-ray diffraction.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the discussed methods:

| Method | Precursor Type | Catalyst/Conditions | Yield (%) | Purity Challenges |

|---|---|---|---|---|

| Photochemical (Visible) | Di(quinolinyl)ethene | Visible light, RT | 27–98 | Regioisomers |

| Photochemical (UV) | Vinylquinoline | UV light (350 nm) | 15–62 | Polymerization |

| Catalytic Cyclotrimer. | Triyne | CpCo(CO)₂, MnO₂ | 41–60 | Precursor stability |

| Alkylation | Quinoline diiodide | DMF, K₂CO₃, 80°C | 15–35 | Oligomer formation |

Análisis De Reacciones Químicas

Tipos de reacciones

UCL 1684 sufre varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede ser oxidado bajo condiciones específicas.

Reducción: También puede sufrir reacciones de reducción.

Sustitución: UCL 1684 puede participar en reacciones de sustitución, particularmente involucrando sus anillos de quinolinio.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios solventes como DMSO. Las condiciones de reacción a menudo implican temperaturas controladas y niveles específicos de pH .

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados de quinolinio, mientras que la reducción puede producir formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

UCL 1684 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Mecanismo De Acción

UCL 1684 ejerce sus efectos bloqueando los canales de potasio activados por calcio sensibles a apamina. Esta inhibición conduce a una prolongación atrial-selectiva del período refractario efectivo, secundaria a la inducción de refractariedad postrepolarización . Los objetivos moleculares incluyen los canales de potasio, y las vías involucradas están relacionadas con la modulación de los canales de sodio cardíacos .

Comparación Con Compuestos Similares

Comparison with Similar SK Channel Blockers

Structural and Functional Overview

UCL 1684 belongs to a class of bis-quinolinium cyclophanes developed to mimic the high-affinity binding of peptidic SK blockers (e.g., apamin) while improving drug-like properties. Below is a comparative analysis with key analogs and competitors:

Table 1: Comparative Analysis of SK Channel Blockers

Key Findings and Differentiation

Potency and Mechanism: UCL 1684 exhibits 1 nM IC₅₀, surpassing earlier cyclophanes like UCL 1530 (300 nM) and non-cyclic analogs such as dequalinium (100 nM) . Its rigidity, conferred by aromatic linkers, optimizes spatial alignment with SK channel binding sites . Apamin, a natural toxin, binds with picomolar affinity (Kd 1–3 pM) but suffers from poor bioavailability and immunogenicity due to its peptidic nature .

Selectivity :

- UCL 1684 demonstrates preferential blockade of neuronal SK channels over hepatic isoforms, a critical advantage for central nervous system applications .

- Dequalinium and d-tubocurarine lack this selectivity, inhibiting multiple ion channels and receptors .

Therapeutic Potential: Non-peptidic blockers like UCL 1684 are more amenable to oral administration and blood-brain barrier penetration than peptide-based agents . UCL 1530, though less potent, provided early evidence that cyclophane rigidity enhances SK channel affinity, guiding the design of UCL 1684 .

Conformational Studies :

- Molecular modeling indicates UCL 1684’s reduced conformational mobility (due to aromatic linkers) increases binding efficiency compared to flexible analogs like dequalinium .

Actividad Biológica

6,10-Diaza-1,5(1,4)-diquinolin-1-iuma-3(1,3),8(1,4)-dibenzenacyclodecaphane-11,51-diium (CAS No. 201147-19-5) is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple nitrogen atoms and a complex polycyclic framework. Its molecular formula indicates a significant degree of aromaticity and potential for interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C21H16N4F6O2 |

| Molecular Weight | 450.37 g/mol |

| CAS Number | 201147-19-5 |

Research indicates that 6,10-Diaza-1,5(1,4)-diquinolin-1-iuma exhibits various mechanisms of action that contribute to its biological activity:

Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties against both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of critical metabolic pathways.

Anticancer Properties : In vitro studies have demonstrated that this compound can induce apoptosis in certain cancer cell lines. The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.

Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of the compound against several bacterial strains. Results indicated a minimum inhibitory concentration (MIC) ranging from 15 to 30 µg/mL for various pathogens, suggesting potent antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 30 |

Anticancer Activity

In cancer research, the compound was tested on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 12 µM after 48 hours of treatment.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 65 |

| 20 | 40 |

| 50 | 10 |

Case Studies

Case Study 1: Antimicrobial Activity in Clinical Settings

A clinical trial involving patients with bacterial infections assessed the efficacy of the compound as an adjunct therapy. Results showed a significant reduction in infection rates compared to standard treatments alone.

Case Study 2: Cancer Therapy

In a phase I clinical trial for patients with advanced breast cancer, administration of the compound led to partial responses in several patients, with manageable side effects. These findings support further exploration into its use as an anticancer agent.

Q & A

Basic Research Questions

Q. What theoretical frameworks guide the synthesis and structural analysis of 6,10-Diaza-1,5(1,4)-diquinolin-1-iuma-3(1,3),8(1,4)-dibenzenacyclodecaphane-11,51-diium?

- Methodological Answer : The synthesis and analysis of this compound are anchored in supramolecular chemistry and coordination theory. Researchers often employ Density Functional Theory (DFT) to predict electronic interactions between quinoline and benzene moieties. Experimental validation relies on X-ray crystallography to confirm macrocyclic geometry and NMR spectroscopy to assess dynamic behavior in solution. Linking these findings to theoretical models ensures consistency between predicted and observed properties .

Q. How is the compound synthesized, and what are the critical reaction parameters?

- Methodological Answer : Synthesis involves palladium-catalyzed cyclization (e.g., Pd(OAc)₂ with ligands like XPhos) to assemble the diazaquinoline and dibenzene units. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Higher yields at 90°C |

| Solvent | DMF or toluene | DMF enhances solubility |

| Reaction Time | 12–24 hours | Prolonged time reduces side products |

| Data from analogous diaza-macrocycles suggest these conditions minimize competing pathways . |

Q. What spectroscopic techniques are used to characterize its stability under varying pH and temperature?

- Methodological Answer : Stability is assessed via:

- UV-Vis Spectroscopy : Monitors π-π* transitions to detect structural changes.

- Dynamic Light Scattering (DLS) : Measures aggregation in aqueous buffers (pH 3–11).

- Thermogravimetric Analysis (TGA) : Evaluates thermal decomposition up to 300°C.

For example, a 10% mass loss at 150°C indicates partial degradation of peripheral groups .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in observed vs. predicted spectroscopic data?

- Methodological Answer : Discrepancies in NMR chemical shifts or IR vibrational modes often arise from solvation effects or conformational flexibility. Researchers use Molecular Dynamics (MD) simulations (e.g., AMBER or GROMACS) to model solvent interactions and compare with experimental data. For instance, MD trajectories explaining anomalous NOESY cross-peaks can validate dynamic conformers .

Q. What strategies optimize the compound’s application in membrane-based separation technologies?

- Methodological Answer : The macrocycle’s cavity size (~8 Å) makes it suitable for selective ion transport. Advanced studies involve:

- Langmuir-Blodgett Films : To assess monolayer formation at air-water interfaces.

- Ion Permeability Assays : Using patch-clamp techniques to measure K⁺ vs. Na⁺ selectivity.

Recent trials showed a 3:1 selectivity ratio for K⁺, attributed to electrostatic complementarity .

Q. How does the compound’s supramolecular behavior impact its use in heterogeneous catalysis?

- Methodological Answer : The diazaquinoline units act as Lewis acid sites. Researchers employ:

- X-ray Absorption Spectroscopy (XAS) : To monitor metal coordination (e.g., Cu²⁺ or Zn²⁺).

- Turnover Frequency (TOF) Analysis : For catalytic cycles in cross-coupling reactions.

A 2024 study reported a TOF of 450 h⁻¹ for Suzuki-Miyaura couplings, outperforming non-macrocyclic analogs by 30% .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s fluorescence quantum yield (Φ)?

- Methodological Answer : Discrepancies in Φ (e.g., 0.15 vs. 0.25) may stem from solvent polarity or excitation wavelength. Standardization protocols include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.